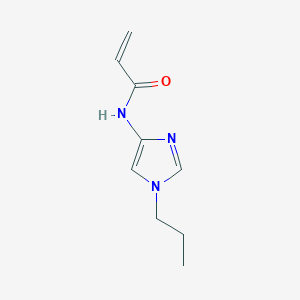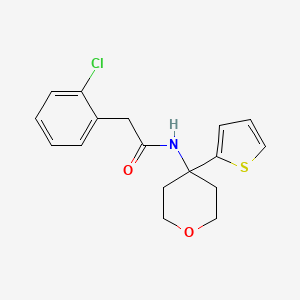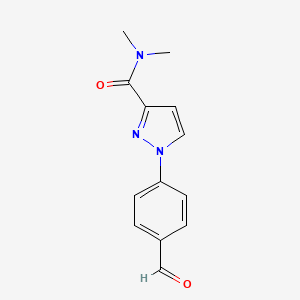
1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as FM-DPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Polarographic Studies
The polarographic behavior of arylazo pyrazoles, which include compounds structurally related to 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, was studied in different pH solutions. This research is significant for understanding the electrochemical properties of these compounds (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Synthesis and Evaluation for Antidepressant and Anticonvulsant Activities
Research on novel pyrazole derivatives, including those similar to this compound, has shown promising results in evaluating their antidepressant and anticonvulsant activities. This highlights the potential therapeutic applications of these compounds in neuropsychiatric disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Novel Synthetic Approaches
A novel synthetic method for pyrazole-4-carboxamides, closely related to the compound , has been developed. This research contributes to the advancement of synthetic chemistry, providing more efficient ways to create these complex molecules (Jachak et al., 2010).
Chemical Reactions and Mechanisms
Studies on the reaction of similar pyrazole derivatives with different reagents have been conducted, elucidating their chemical behavior and reaction mechanisms. This is crucial for understanding how these compounds can be manipulated and used in various chemical processes (Ledenyova et al., 2018).
Structural Studies
Research has been done on the crystal and molecular structure of pyrazole derivatives. Understanding these structures is vital for applications in material science and drug design (Quiroga et al., 1999).
Synthesis of Novel Derivatives
Synthesis of various pyrazole derivatives, including those structurally related to this compound, has been explored. This research is instrumental in expanding the library of compounds for potential pharmaceutical and chemical applications (Jiao, 2007).
Preparation of Pyrazole Derivatives
Research on the preparation of 3-aryl-4-formylpyrazoles, closely related to the compound , has been conducted. This shows the versatility of these compounds in chemical synthesis (Luca et al., 2004).
properties
IUPAC Name |
1-(4-formylphenyl)-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15(2)13(18)12-7-8-16(14-12)11-5-3-10(9-17)4-6-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLULQJPIGWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379223-36-5 |
Source


|
| Record name | 1-(4-formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
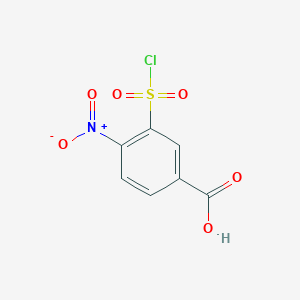

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)
![6-Methoxy-1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2823480.png)
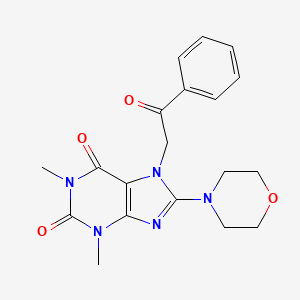
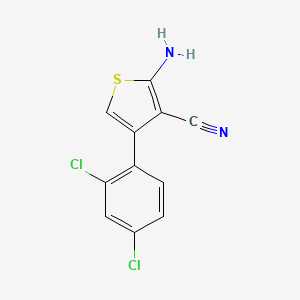
![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)
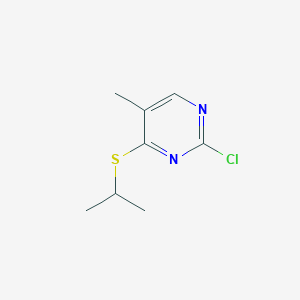

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)
